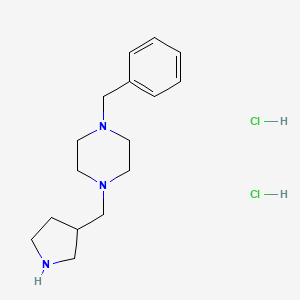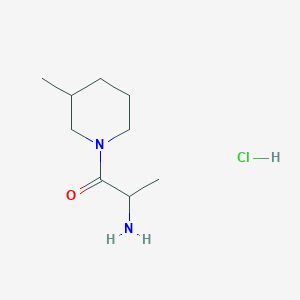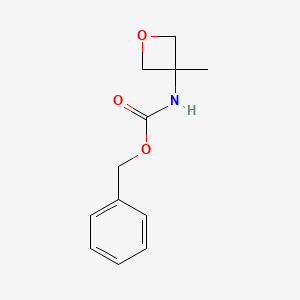methylamine CAS No. 1251354-97-8](/img/structure/B1527494.png)
[(2-Chloropyridin-4-yl)methyl](2-methoxyethyl)methylamine
Vue d'ensemble
Description
“(2-Chloropyridin-4-yl)methylmethylamine” is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is also known by its IUPAC name N-[(2-chloro-4-pyridinyl)methyl]-2-methoxy-N-methylethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 . This codeApplications De Recherche Scientifique
Photopolymerization Applications
A study presents a new alkoxyamine with a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP). This compound shows efficient photopolymerization under UV irradiation, suggesting potential applications in creating polymeric materials with tailored properties (Guillaneuf et al., 2010).
Catalytic Applications in Organic Synthesis
Palladium(II) complexes involving (pyridyl)imine ligands, including those similar in structure to “(2-Chloropyridin-4-yl)methylmethylamine”, have been used as catalysts for the methoxycarbonylation of olefins. This process yields linear and branched esters, indicating the role of such compounds in facilitating catalytic transformations in organic synthesis (Zulu et al., 2020).
Transformation into Irreversible Inactivators
Research into reversible monoamine oxidase-B inhibitors has shown that compounds structurally related to “(2-Chloropyridin-4-yl)methylmethylamine” can be transformed into irreversible inactivators by N-methylation. This suggests potential applications in designing inhibitors for enzyme regulation (Ding & Silverman, 1993).
Ethylene Oligomerization
Nickel(II) complexes chelated by (amino)pyridine ligands, including those structurally analogous to the compound , have shown activity in ethylene oligomerization, producing ethylene dimers, trimers, and tetramers. This application highlights the potential of such compounds in industrial processes and material science (Nyamato et al., 2016).
These studies showcase the diverse scientific research applications of “(2-Chloropyridin-4-yl)methylmethylamine” and its structural analogs, ranging from polymer science and catalysis to enzyme inhibition and material science. Each application demonstrates the compound's potential utility in facilitating specific chemical transformations, polymerization processes, and the synthesis of complex molecules, underscoring its significance in advancing scientific and industrial research.
Propriétés
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-2-methoxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDSHSIZBCXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
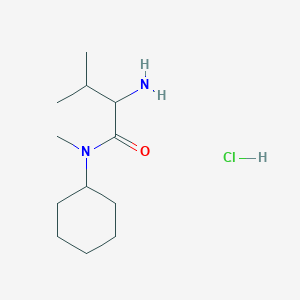
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
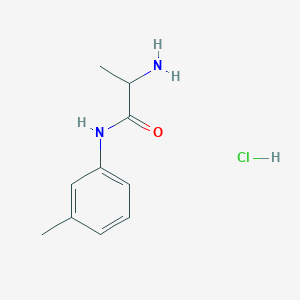
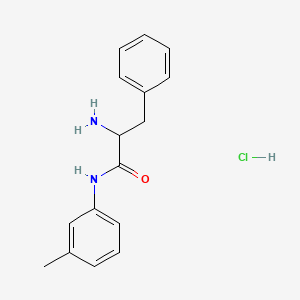

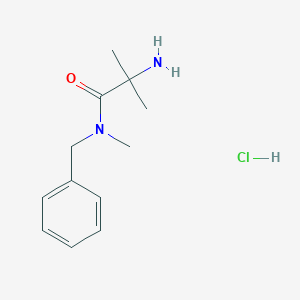

![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
